Colon-Selective 5-HT3 Agonism
In functional tissue assays, AM9405 demonstrates a profound tissue-selective agonism at the 5-HT3 receptor. This is not observed with other structurally related benzimidazole derivatives or classic 5-HT3 agonists. The compound inhibits twitch contraction in isolated colon tissue with an IC50 of 0.076 nM, which is 600 times more potent than its effect on ileum tissue (IC50 = 45.71 nM) . This contrasts with non-selective 5-HT3 agonists that typically show similar potencies across different gastrointestinal tissues. This level of peripheral selectivity is a key differentiator for research applications focused on colonic function.
| Evidence Dimension | Functional 5-HT3 receptor agonism (Inhibition of twitch contraction) |
|---|---|
| Target Compound Data | IC50 = 0.076 nM (colon); IC50 = 45.71 nM (ileum) |
| Comparator Or Baseline | Internal comparison: colon vs. ileum tissue response |
| Quantified Difference | 600-fold greater potency in colon tissue (45.71 / 0.076 ≈ 601) |
| Conditions | In vitro isolated tissue bath assays using guinea pig ileum and colon |
Why This Matters
This extraordinary tissue selectivity is critical for researchers studying colonic-specific motility pathways without confounding effects on the small intestine.
